Flumipropyn
Overview
Description
Flumipropyn is a synthetic herbicide known for its effectiveness in controlling grasses and broad-leaved weeds in various crops. It is a dicarboximide herbicide that inhibits protoporphyrinogen oxidase, an enzyme crucial for chlorophyll biosynthesis in plants . This compound is particularly used in warmer climates and has applications in crops such as peanuts, soybeans, cereals, potatoes, and vines .
Preparation Methods
The synthesis of Flumipropyn involves several steps, starting with the preparation of the intermediate compounds. One common method involves the coupling reaction of 2-(4-amino-3-fluorophenyl) ethyl propionate with benzene to obtain 2-(2-fluoro-4-biphenyl) ethyl propionate. This is followed by diazotization using sodium nitrite or isoamyl nitrite and dehydration with silica gel . The final product is obtained after hydrolysis and purification steps. Industrial production methods focus on optimizing yield and reducing costs, making the process suitable for large-scale manufacturing .
Chemical Reactions Analysis
Flumipropyn undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter its functional groups, leading to different derivatives.
Substitution: Common reagents like halogens can substitute hydrogen atoms in the compound, forming halogenated derivatives.
The major products formed from these reactions depend on the reagents and conditions used. For example, halogenation can produce chlorinated or fluorinated derivatives, which may have different herbicidal properties .
Scientific Research Applications
Flumipropyn has a wide range of scientific research applications:
Mechanism of Action
Flumipropyn exerts its herbicidal effects by inhibiting protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of chlorophyll. This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic pigment that, upon exposure to light, generates reactive oxygen species. These reactive oxygen species cause lipid peroxidation, leading to cell membrane damage and ultimately plant death .
Comparison with Similar Compounds
Flumipropyn is unique among herbicides due to its specific inhibition of protoporphyrinogen oxidase. Similar compounds include:
Flumioxazin: Another herbicide that inhibits the same enzyme but has different chemical properties and applications.
Oxadiazon: A herbicide with a similar mode of action but used in different crops and environmental conditions.
Sulfentrazone: Inhibits protoporphyrinogen oxidase but has a broader spectrum of activity and different environmental persistence.
These compounds share a common mechanism of action but differ in their chemical structure, application methods, and environmental impact.
Properties
IUPAC Name |
2-(5-but-3-yn-2-yloxy-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO3/c1-3-10(2)24-16-9-15(14(20)8-13(16)19)21-17(22)11-6-4-5-7-12(11)18(21)23/h1,8-10H,4-7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNQFZOZHDEENE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)OC1=C(C=C(C(=C1)N2C(=O)C3=C(C2=O)CCCC3)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868818 | |
Record name | 2-{5-[(But-3-yn-2-yl)oxy]-4-chloro-2-fluorophenyl}-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90868818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84478-52-4 | |
Record name | Flumipropyn | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84478-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flumipropyn [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084478524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{5-[(But-3-yn-2-yl)oxy]-4-chloro-2-fluorophenyl}-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90868818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUMIPROPYN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3E93Z8TUL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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